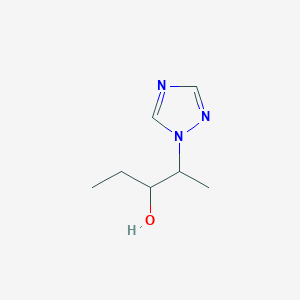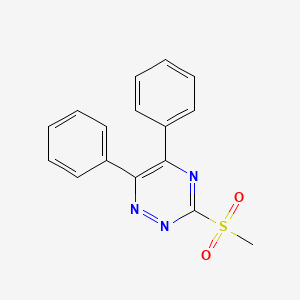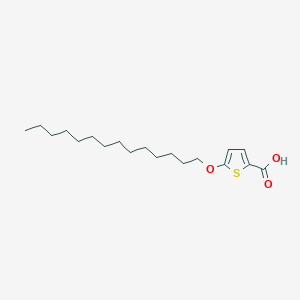
Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tri(m-sulfophenyl)phosphine sodium salt typically involves the sulfonation of triphenylphosphine. This process is carried out using oleum, a solution of sulfur trioxide in sulfuric acid. The sulfonation occurs at one meta-position of each of the three phenyl rings . Another method involves reacting tri(3-bromophenyl)phosphine with a sulfonating agent under basic conditions, followed by reaction with sodium chloride to form the final product .
Chemical Reactions Analysis
Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form.
Substitution: It can participate in substitution reactions, particularly in the formation of metal complexes. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride[][4]. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of water-soluble organometallic catalysts.
Biology: It is used in the preparation of biocompatible materials and as a reagent in biochemical assays.
Medicine: It is explored for its potential in drug delivery systems and as a component in diagnostic agents.
Industry: It is used in the production of fine chemicals and as a catalyst in industrial processes[][6].
Mechanism of Action
The mechanism of action of tri(m-sulfophenyl)phosphine sodium salt involves its role as a ligand in metal-catalyzed reactions. It coordinates with transition metals like rhodium, ruthenium, and palladium to form water-soluble complexes. These complexes facilitate various catalytic processes by stabilizing the transition state and enhancing the reactivity of the metal center .
Comparison with Similar Compounds
Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt is unique due to its high water solubility and strong ligand properties. Similar compounds include:
Triphenylphosphine: Less water-soluble and used in different catalytic applications.
Tri(4-sulfophenyl)phosphine sodium salt: Similar structure but with sulfonation at the para-position, affecting its reactivity and solubility.
Tri(2-sulfophenyl)phosphine sodium salt: Sulfonation at the ortho-position, leading to different steric and electronic properties.
Properties
Molecular Formula |
C18H15NaO9PS3 |
|---|---|
Molecular Weight |
525.5 g/mol |
InChI |
InChI=1S/C18H15O9PS3.Na/c19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;/h1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27); |
InChI Key |
LQYXUBABHGSIRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)P(C2=CC(=CC=C2)S(=O)(=O)O)C3=CC(=CC=C3)S(=O)(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



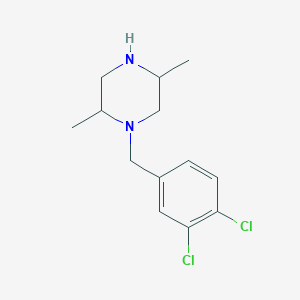

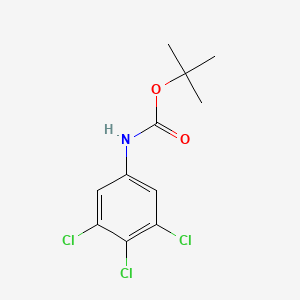
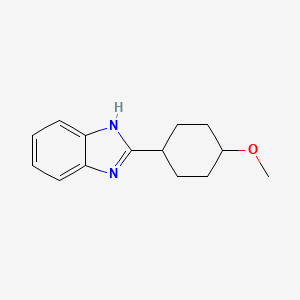
![Benzenesulfonic acid,4-methyl-, 2-[[2-[(4-methylphenyl)sulfonyl]hydrazinyl]carbonyl]hydrazide](/img/structure/B8532630.png)




